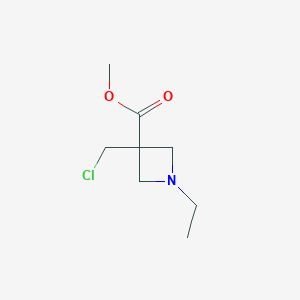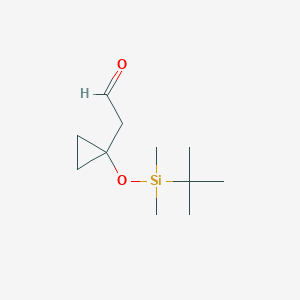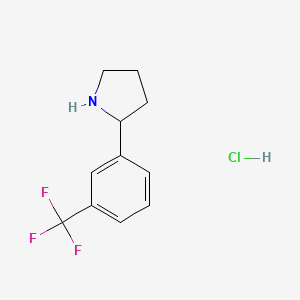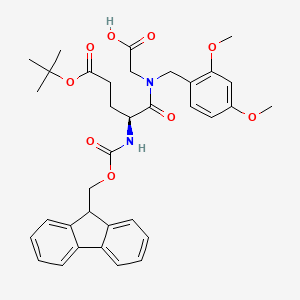![molecular formula C22H16N2O3 B2921579 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-78-8](/img/no-structure.png)
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one” is a derivative of chromeno[2,3-d]pyrimidinone . Chromeno[2,3-d]pyrimidinones are a class of compounds that have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidinone derivatives has been achieved through microwave-assisted methods . The procedure is reported to be easy and not time-consuming .科学的研究の応用
Novel Synthesis Methods
Researchers have developed novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, a class of compounds that includes structures similar to the specified chemical. These methods provide access to compounds with potential antibacterial and fungicidal activity, neuropeptide S receptor antagonism, and antiallergic properties. The innovations in synthesis techniques allow for the exploration of their utility in various biological applications (Osyanin et al., 2014).
Antibacterial Activity
New benzo[5,6]chromeno[2,3-d]pyrimidine derivatives have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacterial species. This indicates the potential of these compounds in developing new antibiotics to combat resistant bacterial strains (Ameli et al., 2017).
Catalyst-Free Synthesis
A catalyst-free, one-pot, three-component synthesis method has been developed for creating diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This eco-friendly approach highlights the compound's versatility in drug discovery and pharmaceutical chemistry (Brahmachari & Nayek, 2017).
Antimicrobial and Anticancer Properties
Chromene molecules, including benzo[h]chromeno[2,3-d]pyrimidine and benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine derivatives, have shown promising antimicrobial activities. These compounds have been synthesized and tested for their ability to inhibit the growth of various microorganisms. Additionally, certain derivatives displayed significant antibacterial activities, which may lead to new therapeutic agents (Okasha et al., 2016).
Antiproliferative and Physicochemical Properties
Research into benzochromenopyrimidines has shown that some derivatives exhibit potent antiproliferative activity against colorectal cancer cell lines. The synthesis of these compounds involves a cost-efficient procedure, indicating their potential for further development as cancer therapeutics (Choura et al., 2022).
作用機序
Target of Action
The primary targets of 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one are bacterial species . The compound has shown potent antibacterial activity against both gram-positive and gram-negative bacterial species .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial species it targets. The disruption of these pathways leads to the inhibition of bacterial growth and proliferation . The downstream effects include the death of the bacteria and the prevention of infection spread.
Result of Action
The result of the compound’s action is the effective killing of bacterial species, leading to the resolution of bacterial infections. In particular, one derivative, 10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d] pyrimidin-11-imine, has shown greater antibacterial activity against gram-negative bacterial species than ciprofloxacin and amoxicillin .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves the condensation of 2-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by cyclization and oxidation steps to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base using sulfuric acid as a catalyst to form the benzo[5,6]chromeno[2,3-d]pyrimidine intermediate.", "Step 3: Oxidation of the intermediate using hydrogen peroxide to form the final product, 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one." ] } | |
CAS番号 |
899217-78-8 |
分子式 |
C22H16N2O3 |
分子量 |
356.381 |
IUPAC名 |
14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25) |
InChIキー |
XUXUFHSGTLWEFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2921507.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)



![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)
